Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃NO₂S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 2-amino-5-methylthiophene-3-carboxylate
- Methyl 2-amino-4-phenylthiophene-3-carboxylate
- Methyl 2-amino-5-phenylthiophene-3-carboxylate
Comparison: Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is unique due to the presence of both methyl and phenyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different electronic properties and steric effects, making it valuable for specific applications in materials science and medicinal chemistry .
Biological Activity
Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate (CAS No. 350988-88-4) is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its chemical structure, mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, an amino group, and a carboxylate ester. Its molecular formula is C13H13NO2S with a molecular weight of approximately 247.31 g/mol. The structural arrangement contributes to its unique chemical properties and potential biological activities.
Research indicates that this compound interacts with various biological molecules, which may lead to significant pharmacological effects. The presence of both an amino group and a carboxylic acid derivative enhances its potential applications in medicinal chemistry by facilitating hydrogen bonding and ionic interactions with target proteins.
Target Interactions
The compound has been shown to interact with several targets, including:
Target | Type | Function |
---|---|---|
Chymotrypsin-like elastase family member 1 | Protein | Hydrolyzes proteins, involved in various proteolytic processes |
Various enzymes | Enzyme | Modulation of enzymatic activity impacting metabolic pathways |
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in treating bacterial infections.
- Anticancer Potential : Similar compounds within the thiophene family have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through mechanisms such as modulation of signaling pathways and enzyme inhibition.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
Study on Anticancer Activity
A recent study investigated the anticancer effects of this compound on specific cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cultured cancer cells. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways associated with survival and growth.
Antimicrobial Efficacy
In another study, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The compound exhibited notable inhibitory activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Properties
IUPAC Name |
methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-10(9-6-4-3-5-7-9)11(12(14)17-8)13(15)16-2/h3-7H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHYNLWSPTZXGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352705 |
Source
|
Record name | methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350988-88-4 |
Source
|
Record name | methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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